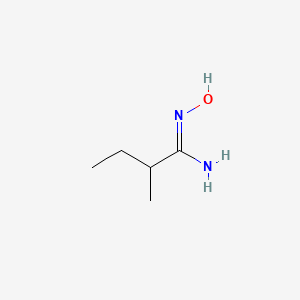![molecular formula C10H12N2O3 B6611542 2-[(2-Pyridinylcarbonyl)amino]butanoic acid CAS No. 1218463-61-6](/img/structure/B6611542.png)
2-[(2-Pyridinylcarbonyl)amino]butanoic acid
説明
2-[(2-Pyridinylcarbonyl)amino]butanoic acid, also known as 2-Pyridylcarbamic acid, is a carboxylic acid derived from pyridine. It is a useful reagent in the synthesis of a variety of compounds, including pharmaceuticals, and is used in a variety of biochemical and physiological studies.
科学的研究の応用
2-[(2-Pyridinylcarbonyl)amino]butanoic acid has a number of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. It is also used in biochemical and physiological studies, as it has been shown to have significant effects on cell metabolism and the production of certain hormones. In addition, it is used in the study of enzyme kinetics and protein-ligand interactions.
作用機序
The mechanism of action of 2-[(2-Pyridinylcarbonyl)amino]butanoic acid is not completely understood. However, it is believed to act as an inhibitor of certain enzyme activities, such as proteases and kinases. In addition, it has been shown to bind to various receptors, including G-protein coupled receptors.
Biochemical and Physiological Effects
2-[(2-Pyridinylcarbonyl)amino]butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to bind to various receptors, including G-protein coupled receptors. In addition, it has been shown to have an effect on cell metabolism and the production of certain hormones.
実験室実験の利点と制限
2-[(2-Pyridinylcarbonyl)amino]butanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic in high concentrations, and it can be difficult to purify.
将来の方向性
The future directions for 2-[(2-Pyridinylcarbonyl)amino]butanoic acid research are numerous. Further research could focus on exploring its mechanism of action in greater detail, as well as its effects on cell metabolism and the production of certain hormones. In addition, further research could focus on developing more efficient synthesis methods and exploring its potential applications in drug design and development. Finally, further research could focus on exploring its potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent.
合成法
2-[(2-Pyridinylcarbonyl)amino]butanoic acid can be synthesized by reacting 2-aminobutanoic acid with a pyridine derivative. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by column chromatography. The reaction is typically carried out in a two-step process, with the first step involving the formation of an intermediate compound, and the second step involving the formation of the desired product.
特性
IUPAC Name |
2-(pyridine-2-carbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUNEYUVKKETKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263276 | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyridinylcarbonyl)amino]butanoic acid | |
CAS RN |
1218463-61-6 | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218463-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)


amino}-3-methylbutanoic acid](/img/structure/B6611483.png)




![4-[(5-Bromopyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6611525.png)




